

Technical Guide: Synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine

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Compound of Interest

Compound Name: 4-Cyclopropoxy-2-methyl-5-nitropyridine

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Executive Summary

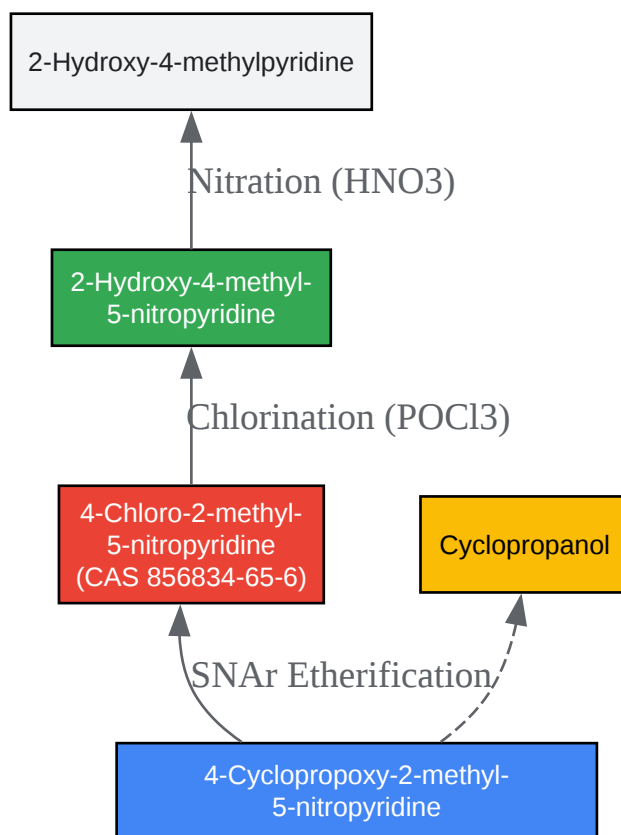
Target Molecule: **4-Cyclopropoxy-2-methyl-5-nitropyridine** Core Scaffold: 2-Methyl-5-nitropyridine Key Functionality: 4-Cyclopropoxy ether linkage Application: High-value intermediate for kinase inhibitors (e.g., ALK, ROS1, MET) and GPCR ligands.[1] The cyclopropyl ether moiety offers unique metabolic stability and conformational restriction compared to standard alkoxy groups.[1]

This guide details the robust synthesis of **4-Cyclopropoxy-2-methyl-5-nitropyridine** via Nucleophilic Aromatic Substitution (

) . It covers the full workflow from the commercial precursor 4-Chloro-2-methyl-5-nitropyridine (CAS 856834-65-6) and includes an upstream route for synthesizing the precursor from 2-hydroxy-4-methylpyridine.[1]

Retrosynthetic Analysis

The strategic disconnection relies on the high electrophilicity of the C4 position in the 5-nitropyridine core.[1] The nitro group at C5 and the pyridine nitrogen act synergistically to activate the C4-chloride for displacement by weak nucleophiles like cyclopropanol.[1]



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Figure 1: Retrosynthetic strategy highlighting the convergent assembly.

Synthetic Route & Protocols

Route A: Nucleophilic Aromatic Substitution ()

This is the preferred industrial route due to high yields and operational simplicity.[1]

Reaction Scheme:

Step-by-Step Protocol

Materials:

- 4-Chloro-2-methyl-5-nitropyridine (1.0 eq)[1]
- Cyclopropanol (1.2 eq)[1]

- Sodium Hydride (60% dispersion in oil) (1.5 eq)
- Tetrahydrofuran (THF), anhydrous[2]

Procedure:

- Activation: In a flame-dried 3-neck round-bottom flask under atmosphere, suspend Sodium Hydride (1.5 eq) in anhydrous THF (10 mL/g of substrate). Cool the suspension to using an ice bath.
- Alkoxide Formation: Add Cyclopropanol (1.2 eq) dropwise to the NaH suspension. Stir at for 30 minutes until gas evolution () ceases. Note: Cyclopropanol is less acidic than phenols; ensure full deprotonation.[1]
- Addition: Dissolve 4-Chloro-2-methyl-5-nitropyridine (1.0 eq) in a minimum amount of anhydrous THF and add it dropwise to the reaction mixture at .
- Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1] The spot for the chloride starting material () should disappear, replaced by the ether product ().
- Workup:
 - Cool the mixture back to .
 - Quench carefully with saturated solution (exothermic!).[1]

- Dilute with water and extract with Ethyl Acetate ([\[1\]](#)).
- Wash combined organics with brine, dry over [\[1\]](#), filter, and concentrate in vacuo.
- Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 0–30% EtOAc in Hexanes.

Yield: Typically 75–85%. Characterization:

- ¹H NMR (400 MHz, CDCl₃):
9.05 (s, 1H, H-6), 6.85 (s, 1H, H-3), 3.95 (m, 1H, cyclopropyl-CH), 2.65 (s, 3H, Me), 0.90–0.80 (m, 4H, cyclopropyl-CH₂).

Route B: Precursor Synthesis (If Commercial Source Unavailable)

If the chloride is not available, it can be synthesized from 2-hydroxy-4-methylpyridine.[\[1\]](#)

Step 1: Nitration

Reaction: 2-Hydroxy-4-methylpyridine

2-Hydroxy-4-methyl-5-nitropyridine[\[1\]](#)

- Dissolve 2-hydroxy-4-methylpyridine in conc.

at

[\[1\]](#)

- Add fuming

dropwise, maintaining temp

[\[1\]](#)

- Stir at RT for 1 h, then heat to
for 2 h.
- Pour onto ice. The yellow precipitate is collected by filtration.[1]
 - Yield: ~80%[1][3][4]
 - Note: This intermediate exists as the pyridone tautomer in solid state.[1]

Step 2: Chlorination

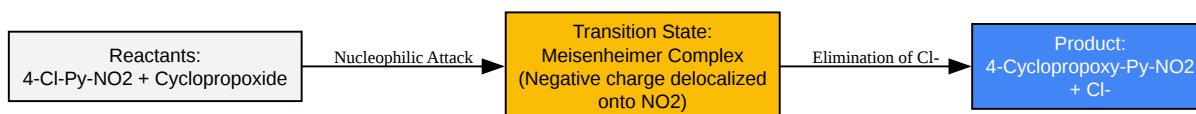
Reaction: 2-Hydroxy-4-methyl-5-nitropyridine

4-Chloro-2-methyl-5-nitropyridine[1]

- Suspend the nitro-pyridone (from Step 1) in
(5.0 eq).[1]
- Optional: Add catalytic DMF (2 drops) to accelerate Vilsmeier-Haack type activation.[1]
- Heat to reflux (
) for 3–5 hours. The solution will turn dark.
- Concentrate
under reduced pressure.[1]
- Pour residue onto crushed ice/water (Careful: delayed exotherm). Neutralize with
.[1]
- Extract with DCM.[1][4]
 - Yield: ~85–90%

Mechanistic Insight

The success of this synthesis relies on the Meisenheimer Complex intermediate.[1] The 5-nitro group is critical; it withdraws electron density via resonance, stabilizing the negative charge on the ring during the nucleophilic attack.



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Figure 2:

Mechanism.[1][5] The nitro group acts as an electron sink, lowering the energy barrier for the addition of the cyclopropoxide.

Critical Parameters & Troubleshooting

Parameter	Recommended Condition	Why?	Troubleshooting
Base	NaH (1.5 eq)	Ensures irreversible deprotonation of cyclopropanol.[1]	If reaction is slow, switch to in DMF at .
Solvent	THF (Anhydrous)	Solubilizes the nitropyridine; inert to NaH.[1]	If substrate is insoluble, use DMF or DMSO.
Temperature	RT	Controls exotherm; prevents side reactions.[1]	If no product forms, heat to . Do not overheat () to avoid ether cleavage.[1]
Stoichiometry	1.2 eq Alcohol	Slight excess drives reaction to completion.[1]	Large excess of alcohol complicates workup.[1]

Safety & Handling

- Nitropyridines: Potentially explosive if heated under confinement.[1] Do not distill residues to dryness at high temperatures.[1]
- Cyclopropanol: Flammable.[1] Can undergo ring-opening radical reactions if exposed to strong oxidants.[1]
- Sodium Hydride: Pyrophoric.[1] Handle under inert atmosphere (/Ar).[1] Quench excess base carefully with isopropanol or solid before adding water.[1]

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 - Synthesis of 2-Chloro-4-methyl-5-nitropyridine.[1][3] PubChem CID 345364.[1] [Link](#)

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- To cite this document: BenchChem. [Technical Guide: Synthesis of 4-Cyclopropoxy-2-methyl-5-nitropyridine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14838107/docs#technical-guide-synthesis-of-4-cyclopropoxy-2-methyl-5-nitropyridine>]

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